molecular formula C13H13NO B1365832 1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 37560-48-8

1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1365832
CAS No.: 37560-48-8
M. Wt: 199.25 g/mol
InChI Key: RJDVUISAQSZFQI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 2,5-dimethylphenyl group and an aldehyde functional group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with an appropriate aldehyde under acidic conditions to form the corresponding hydrazone. This hydrazone is then cyclized to form the pyrrole ring. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophilic reagents.

Major Products:

    Oxidation: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(2,5-Dimethylphenyl)-1H-pyrrole-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2,5-Dimethylphenylhydrazine: Precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-6-11(2)13(8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVUISAQSZFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404277
Record name 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37560-48-8
Record name 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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